molecular formula C14H19ClN2O B2353902 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime CAS No. 478049-88-6

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime

Cat. No. B2353902
CAS RN: 478049-88-6
M. Wt: 266.77
InChI Key: CKBWNTMAXHZJQJ-PEZBUJJGSA-N
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Description

“1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime” is an organic compound that belongs to the class of oximes . Oximes are widely used in diverse laboratory and industrial applications. They have medical importance as active components of certain drugs and are also known to exhibit antiviral, anticancer, anticoagulant, antimicrobial, antihelminthicide, antihistaminic, antidepressant, heart antiarrhythmic, antihypertensive, and analgesic activities .


Synthesis Analysis

The synthesis of oximes involves metal-mediated and metal-catalyzed reactions . The application of cobalt (II) species as catalysts is reported to provide high-yield syntheses of acyclic α-halo and α-nitroxy oxime ethers .


Chemical Reactions Analysis

Oximes undergo diverse reactions, including syntheses of oxime-based metal complexes and cage-compounds, oxime functionalizations, and the preparation of new classes of organic species . Oxime research has led to the discovery of their acid-catalyzed conversion to carboxamides .

Scientific Research Applications

Structural and Crystallographic Studies

The compound has been used in structural and crystallographic studies. For instance, a study focused on the crystal structure of a related compound, highlighting the conformation of cyclohexane rings and the absence of directional interactions beyond van der Waals contacts in the crystal structure (Jian-Qiang Zheng, Yan-Jie Cui, & Xiaoping Rao, 2014).

Anticancer Potential

Research into 1,2,4-triazine derivatives, which are structurally similar, revealed potential anticancer activities against breast cancer cells. This suggests that related compounds, including 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime, may hold therapeutic potential in oncology (L. Yurttaş, Ş. Demirayak, S. Ilgın, & Ö. Atlı, 2014).

Synthetic Chemistry and Heterocyclization

The compound and its derivatives have been a focus in synthetic chemistry, particularly in the context of heterocyclization. For instance, studies have detailed the preparation of various heterocyclic compounds starting from related chemical structures, demonstrating the compound's utility in synthesizing medically relevant molecules (V. Moskvina, S. Shilin, & Volodymir P. Khilya, 2015).

Antimicrobial Activities

Compounds with structural similarities have been evaluated for their antibacterial and antifungal activities. Research indicates that these compounds, including potentially this compound, might offer a broad spectrum of antimicrobial efficacy, holding promise for therapeutic applications (Lin-Ling Gan, Bo Fang, & Cheng‐He Zhou, 2010).

Chemical Conformation Analysis

The compound has been involved in studies analyzing chemical conformations, such as those examining tetrahydropyridinyl oxime cognition activators. These studies contribute to a deeper understanding of the compound's molecular structure and potential applications in drug design (G. Bandoli, A. Dolmella, W. Moos, M. Nicolini, & A. Ongaro, 1991).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-18-16-14(11-17-9-3-2-4-10-17)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11H2,1H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBWNTMAXHZJQJ-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1CCCCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CN1CCCCC1)\C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323995
Record name (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478049-88-6
Record name (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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